molecular formula C11H13NO2 B11909042 Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate

Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11909042
M. Wt: 191.23 g/mol
InChI Key: ALGOYQFNIOILEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity based on recent studies, including data tables and case studies that illustrate its effects.

Overview of MTHIQ

MTHIQ belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. The compound has been investigated for its potential applications in treating various diseases, including cancer and infections.

Anticancer Activity

Recent studies have highlighted the anticancer properties of MTHIQ derivatives. For instance, a study focusing on modified tetrahydroisoquinoline compounds demonstrated significant antiproliferative effects against several cancer cell lines, including ovarian carcinoma (A2780) and breast cancer (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values below 25 μM, suggesting potent anticancer activity.

Table 1: Antiproliferative Activity of MTHIQ Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
MTHIQA278017.14High
MTHIQMCF-726.50Moderate
MTHIQWi-3852.96Low

The above table summarizes the findings from various in vitro assays that assessed the cytotoxicity of MTHIQ derivatives against different cancer cell lines. Notably, compound modifications significantly influenced their anticancer potency and selectivity towards tumor versus normal cells .

The mechanism through which MTHIQ exerts its anticancer effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Studies indicate that MTHIQ can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.
  • Mitochondrial Dysfunction : The most active derivatives have been shown to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production, which contributes to apoptosis in cancer cells .
  • Targeting Specific Enzymes : Some studies suggest that MTHIQ may act as an inhibitor of specific enzymes involved in tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, MTHIQ has also been investigated for antimicrobial activity . Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria while showing limited antifungal effects.

Table 2: Antimicrobial Activity of MTHIQ Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
MTHIQStaphylococcus aureus12 μg/mL
MTHIQEscherichia coli20 μg/mL
MTHIQCandida albicans>100 μg/mL

The table illustrates the efficacy of MTHIQ against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • Ovarian Cancer Treatment : A study evaluated the efficacy of a series of tetrahydroisoquinoline derivatives against SKOV-3 ovarian cancer cells. The results showed that modifications at specific positions on the isoquinoline ring significantly enhanced anticancer potency while maintaining selectivity towards non-cancerous cells .
  • Antiviral Properties : Another investigation into tetrahydroisoquinoline-based compounds revealed promising antiviral activity against SARS-CoV-2 in vitro, indicating a potential role in infectious disease treatment .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h6-7H,2-5H2,1H3

InChI Key

ALGOYQFNIOILEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CCCCC2=C1

Origin of Product

United States

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